molecular formula C21H21P B12906401 Mesityldiphenylphosphine

Mesityldiphenylphosphine

Cat. No.: B12906401
M. Wt: 304.4 g/mol
InChI Key: KHRUDYGVHDZXEB-UHFFFAOYSA-N
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Description

Mesityldiphenylphosphine is a tertiary phosphine compound with the chemical formula C21H21P. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a diphenylphosphine moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityldiphenylphosphine can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with mesityl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Mesityldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mesityldiphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

    Biology: Its derivatives are explored for potential biological activities.

    Medicine: Investigated for its role in drug delivery systems.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of mesityldiphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal. This coordination can activate the metal center for various catalytic processes. The mesityl group provides steric bulk, which can enhance selectivity in catalytic reactions .

Comparison with Similar Compounds

Uniqueness: Mesityldiphenylphosphine is unique due to its balanced steric and electronic properties, making it a versatile ligand in various catalytic applications. Its mesityl group provides sufficient steric bulk to influence reactivity without overly hindering coordination .

Properties

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

IUPAC Name

diphenyl-(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3

InChI Key

KHRUDYGVHDZXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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